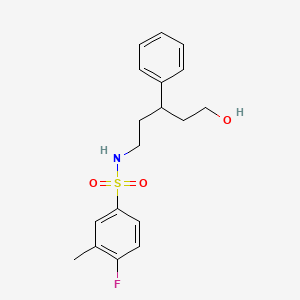

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S/c1-14-13-17(7-8-18(14)19)24(22,23)20-11-9-16(10-12-21)15-5-3-2-4-6-15/h2-8,13,16,20-21H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMISYBGZXVPSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent to introduce the hydroxy group.

Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).

Sulfonamide Formation: The final step involves the reaction of the fluorinated intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide: Similar structure but with a chlorine atom instead of a methyl group.

3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a combination of functional groups that may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C18H22FNO3S

The compound features a fluorine atom, a hydroxy group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic the structure of p-amino benzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis.

- Receptor Binding : The hydrophobic regions of the molecule may facilitate binding to various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : The presence of the hydroxy group may enhance anti-inflammatory activity by modulating cytokine production and reducing inflammatory responses.

Research Findings and Case Studies

A review of current literature reveals several studies investigating the biological effects of this compound:

- Cell Proliferation Assays : In one study, human cancer cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, indicating potential anticancer properties.

- Animal Models : In vivo experiments using murine models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups.

- Mechanistic Studies : Additional research focused on elucidating the molecular pathways affected by the compound, revealing alterations in apoptosis-related proteins and cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide | Chlorine instead of methyl group | Moderate anticancer activity |

| 3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide | Chlorine atom present | Limited anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions starting with sulfonylation of a hydroxy-phenylpentyl intermediate. Key steps include:

- Sulfonamide formation : Reacting 3-methyl-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC to assess purity (>95%) .

- Characterization :

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Data refinement using SHELXL ensures accuracy .

- Multinuclear NMR : ¹H and ¹³C NMR confirm proton environments and carbon backbone, while ¹⁹F NMR identifies fluorine substitution .

- FT-IR spectroscopy : Validates sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Lower temperatures (0–5°C) reduce sulfonamide hydrolysis during synthesis .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance coupling efficiency in intermediate steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- High-throughput screening : Automated platforms test reaction parameters (pH, time) to identify optimal conditions .

Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved?

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare MS fragmentation patterns with computational predictions (e.g., using PubChem tools) .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfonamide) that may skew results .

- Crystallographic validation : SCXRD resolves ambiguities in stereochemistry or regiochemistry .

Q. What methodologies are used to evaluate its biological activity and mechanism of action?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase, using fluorogenic substrates for real-time activity monitoring .

- Cellular studies : Dose-response assays (IC₅₀ determination) in cancer or bacterial models, with controls for cytotoxicity .

- Molecular docking : Simulate binding interactions using software like AutoDock Vina, guided by the compound’s InChI key .

Q. How can computational modeling predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and topological polar surface area .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attacks) .

Q. How does structural modification (e.g., fluorophenyl vs. thiophene substitution) impact bioactivity?

- SAR studies : Synthesize analogs with substituted aryl groups (e.g., 3-thiophene) and compare:

- Fluorophenyl : Enhances metabolic stability and target affinity via hydrophobic interactions .

- Thiophene : Increases π-π stacking potential but may reduce solubility .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE software .

Q. What strategies address solubility challenges in formulation?

- Co-solvent systems : Use ethanol/PEG 400 mixtures to enhance aqueous solubility .

- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.